molecular formula C45H53ClN4O12S2 B1241249 Timcodar dimesylate CAS No. 183313-30-6

Timcodar dimesylate

Cat. No. B1241249
CAS RN: 183313-30-6
M. Wt: 941.5 g/mol
InChI Key: LXIAWDJOQUWVQS-SHRURHRBSA-N
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Description

Timcodar, also known as VX-853, is a small molecule that has been used in trials studying the treatment of unspecified adult solid tumors . It is a novel multidrug resistance inhibitor . The compound belongs to the class of organic compounds known as phenylalanine and derivatives .


Molecular Structure Analysis

The chemical formula of Timcodar dimesylate is C45H53ClN4O12S2 . Its average mass is 941.505 Da and its monoisotopic mass is 940.278992 Da . It’s important to note that understanding the molecular structure is crucial for predicting the properties and reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of Timcodar dimesylate include its molecular formula (C45H53ClN4O12S2), exact mass (940.28), and molecular weight (941.505). Its elemental analysis shows the following composition: C, 57.41; H, 5.67; Cl, 3.77; N, 5.95; O, 20.39; S, 6.81 .

Scientific Research Applications

Nerve Regeneration Studies

Timcodar dimesylate has been examined for its potential to facilitate nerve regeneration. In a study assessing its ability to accelerate the return of epidermal nerve fiber density (ENFD) after nerve injury, it was found that while timcodar dimesylate did not significantly differ from placebo in regeneration rate, factors such as baseline ENFD, height, and race were associated with regeneration rate (Polydefkis et al., 2006). Another study on collateral sprouting of human epidermal nerve fibers post-axotomy used timcodar dimesylate to evaluate its effect on nerve sprouting, but found no improvement in sprouting among healthy subjects (Hahn et al., 2006).

Antimycobacterial Potency

Timcodar dimesylate has shown efficacy as an efflux pump inhibitor in enhancing the potency of antituberculosis drugs. A study demonstrated that timcodar increased the effectiveness of drugs like rifampin, bedaquiline, and clofazimine against Mycobacterium tuberculosis, both in vitro and in vivo (Grossman et al., 2014).

Obesity and Adipogenesis Research

Research on timcodar dimesylate's effects on lipid accumulation during adipogenesis showed that it significantly inhibited lipid accumulation. This study highlights its potential as an antiobesity therapy, as it also suppressed transcriptional regulators of adipogenesis like PPARγ and C/EBPα (Hinds et al., 2016).

Antibiotic Efflux Inhibition

Timcodar dimesylate, as an inhibitor of bacterial efflux, potentiated the activity of ethidium bromide and several antibiotics against various gram-positive pathogens, representing a potential class of bacterial efflux inhibitors that could be used in combination therapy (Mullin et al., 2004).

Mechanism of Action

The exact mechanism of action of Timcodar is not fully understood. It’s known to interact with FK506-binding proteins (FKBPs), such as FKBP12 . It’s also been suggested that Timcodar has a dual specificity for FKBP51 and FKBP52 .

Future Directions

Timcodar dimesylate has shown promise in preclinical data, improving nerve function and providing neural protection in animal models of diabetic neuropathy, toxin-induced neuropathy, and Parkinson’s disease . It’s currently in Phase II development . These studies set the stage for Timcodar as a possible anti-obesity therapy .

properties

IUPAC Name

(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H45ClN4O6.2CH4O3S/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31;2*1-5(2,3)4/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3;2*1H3,(H,2,3,4)/t37-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIAWDJOQUWVQS-SHRURHRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53ClN4O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171411
Record name Timcodar dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Timcodar dimesylate

CAS RN

183313-30-6
Record name Timcodar dimesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183313306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timcodar dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMCODAR DIMESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44277I316G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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